molecular formula C21H26ClN3O4S B277891 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

Katalognummer B277891
Molekulargewicht: 452 g/mol
InChI-Schlüssel: LRRUAVLUFQBSJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in B-cell development and survival. Inhibition of BTK by 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has been shown to have potent and selective inhibition of BTK in preclinical studies. Inhibition of BTK leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic candidate for the treatment of B-cell malignancies. However, one limitation of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is its potential for off-target effects, as it may also inhibit other kinases in addition to BTK. Further studies are needed to fully understand the safety and efficacy of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide in clinical settings.

Zukünftige Richtungen

There are several future directions for the development and application of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide. One potential direction is the combination of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide with other targeted therapies, such as venetoclax and lenalidomide, to improve treatment outcomes in B-cell malignancies. Another direction is the development of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Further studies are also needed to fully understand the safety and efficacy of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide in clinical trials, and to identify biomarkers for patient selection and response prediction.

Synthesemethoden

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multi-step process. The starting material is 4-chlorophenol, which is converted to 4-chlorophenyl ether through a Williamson ether synthesis reaction. The 4-chlorophenyl ether is then reacted with 2-methylpropanoyl chloride to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride, and the resulting alcohol is reacted with 4-(methylsulfonyl)piperazine and 4-bromoaniline to form the final product, 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has shown potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Eigenschaften

Produktname

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

Molekularformel

C21H26ClN3O4S

Molekulargewicht

452 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H26ClN3O4S/c1-21(2,29-19-10-4-16(22)5-11-19)20(26)23-17-6-8-18(9-7-17)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26)

InChI-Schlüssel

LRRUAVLUFQBSJJ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Cl

Kanonische SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.